molecular formula C7H10N2O3S B3006934 2-Amino-3-methoxybenzenesulfonamide CAS No. 393089-55-9

2-Amino-3-methoxybenzenesulfonamide

Cat. No.: B3006934
CAS No.: 393089-55-9
M. Wt: 202.23
InChI Key: RZEDJEWRTBCQKC-UHFFFAOYSA-N
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Description

2-Amino-3-methoxybenzenesulfonamide, also known as AMBS, is an organic compound that has been studied for its various applications in scientific research. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. AMBS has a wide range of applications in the biochemical and physiological studies, due to its unique properties. It has been used in the synthesis of various compounds, such as peptides, nucleic acids, and polymers. It has also been used to study the mechanism of action of enzymes and other biological molecules.

Scientific Research Applications

Antitumor Applications

  • Antitumor Sulfonamides : Compounds from sulfonamide-focused libraries, including derivatives of 2-Amino-3-methoxybenzenesulfonamide, have shown promise in cell-based antitumor screens. Notably, certain derivatives have advanced to clinical trials due to their potent cell cycle inhibitory properties, demonstrating potential as oncolytic agents (Owa et al., 2002).

  • Photodynamic Therapy for Cancer : A zinc phthalocyanine derivative containing a benzenesulfonamide group has exhibited high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy in cancer treatment. Its strong fluorescence properties and high singlet oxygen quantum yield are particularly suitable for Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

  • Potential Anticancer Agents : Aminothiazole-paeonol derivatives containing the 4-methoxybenzenesulfonamide group have been synthesized and evaluated, showing high anticancer potential against various cancer cell lines. Among them, specific derivatives demonstrated potent inhibitory activity and were superior to standard treatments like 5-fluorouracil in certain aspects (Tsai et al., 2016).

Drug Development and Synthesis

  • Development of Antagonists : Studies on YM-12617, a compound structurally related to this compound, revealed it as a potent antagonist of postsynaptic alpha 1-adrenoceptors. This research contributes to the understanding of adrenoceptor antagonists, which are important in cardiovascular drug development (Honda, Takenaka, Miyata-Osawa, Terai, & Shiono, 1985).

  • Synthesis of Protein Kinase Inhibitors : Methods for the synthesis of KN-93, a protein kinase inhibitor, were improved by incorporating a 4-methoxybenzenesulfonamide component. These new methods are more convenient and efficient, contributing to the field of kinase inhibitor research (Bruno et al., 2010).

  • Analysis of Sulfonamide Drugs : Research on sulfonamide drugs binding to the colchicine site of tubulin has highlighted compounds like E7010, which shares structural similarity with this compound. These studies provide insights into the interactions of these drugs with tubulin, contributing to the understanding of their mechanism of action (Banerjee et al., 2005).

Future Directions

While specific future directions for 2-Amino-3-methoxybenzenesulfonamide are not mentioned in the literature, there is ongoing research into the development of new molecules with potent activity against otherwise highly resistant pathogens . This suggests that there may be potential for further exploration and development of this compound in the future.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Amino-3-methoxybenzenesulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely due to the structure of the compound, which typically involves a central sulfur atom, two doubly bonded oxygens, and a nitrogen atom .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by interacting with different cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of bacterial cells, sulfonamides can modify, degrade, or even use certain bacteria as nutrients .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules and changes in gene expression . It exerts its effects through the formation of a coordination bond between the negatively charged nitrogen of its alkylated amino group and a metal ion in the active site of an enzyme .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are complex. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels . Specific details on these interactions and effects are currently limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex and can involve various targeting signals or post-translational modifications . Specific details on these processes are currently limited.

Properties

IUPAC Name

2-amino-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEDJEWRTBCQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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